Pyronine B

Übersicht

Beschreibung

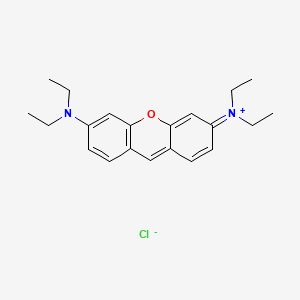

Pyronin B ist ein synthetischer Farbstoff, der zur Klasse der Xanthenfarbstoffe gehört. Er ist bekannt für seine leuchtend rote Farbe und wird häufig in der biologischen Färbung und Fluoreszenzmikroskopie verwendet. Die Summenformel von Pyronin B lautet C21H27ClN2O, und es hat ein Molekulargewicht von 358,91 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pyronin B kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kondensation von Phthalsäureanhydrid mit Resorcin beinhalten, gefolgt von einer Alkylierung mit Diethylamin. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in Gegenwart eines Katalysators wie Zinkchlorid .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Pyronin B die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie bei der Laborsynthese. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pyronin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pyronin B kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

Reduktion: Es kann reduziert werden, um Leukoverbindungen zu bilden, die farblos sind.

Substitution: Pyronin B kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, oft unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Leukofarbstoffe erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pyronin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als pH-Indikator und in Redoxreaktionen verwendet.

Biologie: Pyronin B wird häufig zum Färben von RNA und DNA in Zellen verwendet, was es in der Histologie und Zytologie wertvoll macht.

Medizin: Es wird in diagnostischen Verfahren verwendet, um Gewebe und Zellen für die mikroskopische Untersuchung zu färben.

Industrie: Pyronin B wird in der Textilindustrie zum Färben von Stoffen und zur Herstellung von Farbstoffen verwendet

Wirkmechanismus

Pyronin B übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, an Nukleinsäuren zu binden. Es interkaliert zwischen den Basenpaaren von DNA und RNA und verursacht eine Verschiebung in den Absorptions- und Emissionsspektren. Diese Eigenschaft macht es nützlich für die Fluoreszenzmikroskopie und andere bildgebende Verfahren .

Wissenschaftliche Forschungsanwendungen

Pyronine B and its derivatives have various applications in scientific research, including uses as a dye, in photochemical control, and in the synthesis of bioactive compounds .

Scientific Research Applications

- Use as a dye Pyronin B is a dye that can be used for cell cycle analysis and bioimaging . It can also be used as a sensor for pH, nerve agents, cellular peroxynitrite, heavy metals, ATP dynamics, proteases, and protein–protein interactions . Pyronin B can be used to determine nucleic acids with cetyltrimethylammonium bromide .

- Photochemical control 2,7-Difluoropyronin B, a fluorinated analog of pyronin B, has unique reactivity that offers a novel tool for photochemical control of mitochondrial biology . 2,7-Difluoropyronin B accumulates in cellular mitochondria, reacts with amines, and undergoes oxidation promoted by blue light to trigger mitochondrial depolarization . Irradiation with blue light enhances the cellular production of reactive oxygen species (ROS), suggesting that increased ROS in mitochondria promotes the formation of aminopyronins that inactivate biomolecules critical for maintenance of mitochondrial membrane potential .

- Synthesis of bioactive compounds Pyronin B can be transformed into its leuco form via a simple chemical reduction method with NaBH4 in various organic non-polar solvents . Pyronin B can be used in the synthesis of bioactive natural products and their analogs . It can also be used in one-pot multi-component synthesis of diverse bioactive heterocyclic scaffolds . While pyronin B has high fluorescence, azetidine analogs of pyronin B did not lead to appreciable cellular fluorescence, suggesting that altered reactivity towards cellular nucleophiles conferred by the strained azetidines abolishes fluorescence .

Wirkmechanismus

Pyronine B exerts its effects primarily through its ability to bind to nucleic acids. It intercalates between the base pairs of DNA and RNA, causing a shift in the absorption and emission spectra. This property makes it useful for fluorescence microscopy and other imaging techniques .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyronin Y: Ähnlich wie Pyronin B, aber mit verschiedenen Alkylgruppen.

Acridinrot: Ein weiterer Xanthenfarbstoff mit ähnlichen Fluoreszenzeigenschaften.

Rhodamin B: Ein verwandter Farbstoff mit einer Carboxyphenylgruppe.

Einzigartigkeit

Pyronin B ist einzigartig in seiner starken Affinität zu RNA, was es besonders nützlich für die Färbung von RNA in biologischen Proben macht. Seine Fluoreszenzeigenschaften machen es auch zu einem wertvollen Werkzeug in verschiedenen bildgebenden Verfahren .

Biologische Aktivität

Pyronine B is an organic cationic dye that has garnered attention for its diverse biological activities, particularly in cellular imaging, staining techniques, and potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with its analogues.

This compound is primarily known for its role as a fluorescent dye. It exhibits significant interactions with biological molecules, particularly nucleic acids and proteins. The dye's cationic nature allows it to bind effectively to negatively charged entities such as RNA and DNA, making it invaluable in various staining protocols.

Mechanism of Interaction

- Fluorescence : this compound emits fluorescence upon excitation, which is utilized in microscopy for visualizing cellular components.

- Covalent Binding : The compound can form covalent adducts with primary amines, enhancing its utility in biological assays .

- Reactive Oxygen Species (ROS) Generation : Recent studies indicate that derivatives like 2,7-difluoropyronin B can generate ROS upon blue light irradiation, leading to mitochondrial depolarization and potential cytotoxic effects .

1. Staining Techniques

This compound is widely used in cytochemistry for the staining of myeloperoxidase (MPO) in leukemia diagnosis. A novel method using oxidized this compound has been developed to improve staining reliability and reduce variability caused by hydrogen peroxide levels .

2. Cellular Imaging

The ability of this compound to localize within cellular structures makes it a potent tool for imaging studies. For example, its fluorescent properties have been exploited to visualize mitochondrial dynamics in live cells .

3. Therapeutic Potential

Research has indicated that this compound and its derivatives may serve as molecular probes for studying mitochondrial function and could potentially sensitize cancer cells to chemotherapeutics through photochemical mechanisms .

Comparative Studies

A comparative analysis between this compound and its fluorinated analogue, 2,7-difluoropyronin B, reveals significant differences in biological activity:

| Compound | IC50 (HeLa Cells) | IC50 (Jurkat Cells) | Mechanism of Action |

|---|---|---|---|

| This compound | 45 μM | 10 μM | Fluorescent staining; moderate cytotoxicity |

| 2,7-Difluoropyronin B | 9 μM | 1 μM | Rapid mitochondrial depolarization via ROS generation |

The data indicates that 2,7-difluoropyronin B is significantly less toxic than this compound while maintaining effective biological activity .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Acute Leukemia Diagnosis : A study involving 229 patients demonstrated that the oxidized this compound method for MPO staining provided comparable detection rates to conventional methods while being more stable and efficient .

- Cellular Probing : In experiments with HeLa cells treated with 2,7-difluoropyronin B, researchers observed rapid mitochondrial depolarization upon blue light exposure, underscoring the compound's potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZRDVVUVDYSCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62669-69-6 (perchlorate) | |

| Record name | Pyronine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062209 | |

| Record name | Pyronine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green needles; [Amresco MSDS] | |

| Record name | Pyronine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2150-48-3 | |

| Record name | Pyronine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRONINE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyronine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(diethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRONINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pyronine B?

A1: this compound has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol. []

Q2: What are the spectroscopic properties of this compound?

A2: this compound exhibits characteristic absorbance and fluorescence spectra. In aqueous solutions, it typically shows an absorbance maximum around 545-550 nm. [] The exact position of the absorbance and emission maxima can be influenced by factors such as solvent polarity, pH, and the presence of complexing agents. [, ]

Q3: How does this compound interact with cyclodextrins?

A3: this compound forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (βCD) and γ-cyclodextrin (γCD). This interaction is driven by hydrophobic forces and can lead to changes in the spectroscopic properties of this compound, such as shifts in absorbance and fluorescence maxima, as well as changes in fluorescence intensity. [, , ]

Q4: Can this compound be incorporated into polymer films?

A4: Yes, this compound can be incorporated into polymer films, such as cellulose diacetate and polyvinyl alcohol. The presence of plasticizers in these films can impact the oxygen permeability and, consequently, the fluorescence properties of incorporated this compound. []

Q5: How is this compound used in analytical chemistry?

A5: this compound acts as a spectroscopic probe in various analytical applications. It is used in the determination of compounds like glucose [], artemisinin [, ], vanadium [], nitrite [], chondroitin sulfate [], hyaluronic acid [], RNA [], heparin [], and iodide []. These methods rely on the changes in this compound's spectroscopic properties upon interaction with the target analyte or through its involvement in enzyme-catalyzed reactions.

Q6: How is this compound employed in fluorescence-based assays?

A6: this compound serves as a fluorogenic substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase. In the presence of these enzymes and their respective substrates (e.g., hydrogen peroxide, artemisinin), this compound undergoes oxidation, leading to fluorescence quenching. This phenomenon allows for the indirect detection and quantification of the enzyme substrates. [, , ]

Q7: Can this compound be used for metal ion detection?

A7: Yes, this compound forms complexes with certain metal ions, causing changes in its spectroscopic properties. This characteristic has been exploited for the determination of trace amounts of metal ions, such as vanadium, through methods like cloud point extraction coupled with flow injection analysis and fluorescence detection. []

Q8: Does this compound interact with nucleic acids?

A8: this compound exhibits a strong affinity for nucleic acids, particularly DNA and RNA. It can intercalate into the DNA helix, leading to changes in its spectroscopic properties. This interaction forms the basis for several analytical methods for nucleic acid detection and quantification. [, , ]

Q9: How does this compound interact with proteins?

A9: this compound interacts with proteins, such as bovine serum albumin (BSA). The interaction primarily occurs through electrostatic forces, causing fluorescence quenching of BSA. This interaction can be utilized to study protein-ligand binding and conformational changes in proteins. []

Q10: What are some other applications of this compound?

A10: Besides analytical applications, this compound finds use in areas like:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.